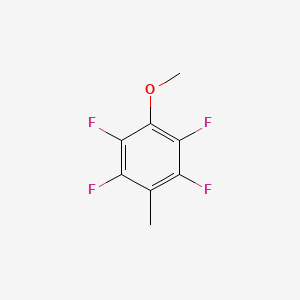

2,3,5,6-Tetrafluoro-4-methylanisole

Description

Polyfluorinated aromatic ethers, a class of compounds to which 2,3,5,6-Tetrafluoro-4-methylanisole belongs, are integral to various fields of chemical research. The strategic incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in the design of advanced materials, agrochemicals, and pharmaceuticals. The electron-withdrawing nature of fluorine can profoundly influence the reactivity of the aromatic ring and adjacent functional groups, opening up unique avenues for chemical transformations.

While extensive research has been conducted on a wide array of polyfluorinated molecules, the specific research trajectories for this compound are not extensively documented in publicly available scientific literature. Its structural similarity to more commonly studied fluorinated building blocks suggests its potential as a synthetic intermediate. The tetrafluorinated phenyl ring offers a stable core that can be further functionalized, and the methyl and methoxy (B1213986) groups provide sites for potential chemical modification. However, detailed research findings and specific applications remain a niche area of investigation.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3150-40-1 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol cookechem.com |

| Boiling Point | 162.5 °C |

| Density | 1.324 g/cm³ |

| Refractive Index | 1.437 |

This table presents key physicochemical properties of this compound.

Interactive Data Table: Compound Identification Use the filter below to search for specific identifiers of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHXODAPWFHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380231 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-40-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylanisole and Its Derivatives

Established Synthetic Pathways to 2,3,5,6-Tetrafluoro-4-methylanisole

Traditional synthetic routes to this compound often involve the methylation of a pre-fluorinated phenol (B47542) or the halogenation and subsequent methoxylation of a suitable aromatic precursor.

Methylation Reactions in the Synthesis of Fluorinated Anisoles

A primary method for synthesizing fluorinated anisoles is the methylation of the corresponding fluorinated phenol. This reaction typically involves a methylating agent that introduces a methyl group to the hydroxyl moiety of the phenol.

For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been achieved by the selective methylation of tetrafluoroterephthalyl alcohol. google.com Common methylating reagents used in such transformations include methyl sulfate (B86663) and methyl chloride. google.com Another example is the synthesis of 4-methyl-2-nitroanisole (B94649) from 4-methylanisole (B47524), which can then potentially undergo further functionalization. chemicalbook.com The general principle involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the methylating agent.

The methylation of heteroarenes, a related class of aromatic compounds, has been achieved using zinc bis(phenylsulfonylmethanesulfinate) (PSMS), inspired by the biological methylating agent S-adenosylmethionine (SAM). nih.gov This method proceeds through a (phenylsulfonyl)methylated intermediate, which can then be desulfonylated to yield the methylated product. nih.gov This approach highlights the ongoing development of milder and more selective methylation techniques.

Halogenation and Subsequent Methoxylation Strategies for Fluorinated Aromatic Scaffolds

An alternative strategy involves the introduction of fluorine atoms onto an existing aromatic ring, followed by methoxylation. Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.orgyoutube.comyoutube.com However, direct fluorination of benzene (B151609) with elemental fluorine is highly exothermic and difficult to control. libretexts.org Therefore, specialized fluorinating agents are often employed.

Once the aromatic ring is appropriately halogenated, a nucleophilic aromatic substitution reaction can be performed to introduce the methoxy (B1213986) group. For example, aryl chlorides and nitro compounds can be converted to their corresponding fluorides using reagents like potassium fluoride (B91410). acs.org The resulting fluorinated compound can then be reacted with a methoxide (B1231860) source to yield the desired anisole (B1667542) derivative. The synthesis of 3-amino-4-methylanisole, for example, involves the reduction of a nitro group on an anisole ring, demonstrating the compatibility of the anisole functional group with various transformations. prepchem.com

Advanced Fluorination Techniques Applicable to Anisole Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for introducing fluorine into aromatic systems. These techniques offer improved selectivity, milder reaction conditions, and enhanced safety profiles compared to traditional methods.

Electrophilic Fluorination Reagents and Their Application to Electron-Rich Aromatic Systems

Electrophilic fluorination has become a popular method for the synthesis of organofluorine compounds. wikipedia.org This approach utilizes reagents that act as a source of "F+". youtube.com These reagents are typically nitrogen-fluorine (N-F) compounds, which are more stable and easier to handle than elemental fluorine. wikipedia.org

Several N-F reagents have been developed, including Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.netresearchgate.net These reagents have been successfully used for the fluorination of electron-rich aromatic compounds, such as phenols and anisoles. wikipedia.orgresearchgate.netrsc.org The reaction mechanism is believed to be a polar process, where the electron-rich aromatic ring attacks the electrophilic fluorine atom. rsc.org The choice of solvent can significantly influence the outcome of these reactions. epa.gov For example, Selectfluor™ can react exothermically with certain common solvents like DMF and DMSO. acsgcipr.org

| Reagent Name | Abbreviation | Chemical Class | Typical Substrates |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | N-F Reagent | Electron-rich aromatics, enol ethers |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Aromatic compounds, 1,3-dicarbonyls |

| N-Fluoro-N-(tert-butyl)-tert-butanesulfonamide | NFBB | N-F Reagent | Active methylene (B1212753) compounds |

Solvent-Free and Mechanochemical Fluorination Protocols

In a push towards more environmentally friendly synthetic methods, solvent-free and mechanochemical fluorination techniques have emerged. researchgate.netresearchgate.net These methods often involve grinding the reactants together, sometimes with a liquid additive, to initiate the reaction. researchgate.netrsc.org

Mechanochemical protocols have been developed for the solid-state aromatic nucleophilic fluorination using potassium fluoride and for electrophilic fluorination using N-F reagents. researchgate.netrsc.org These methods can be faster and more efficient than traditional solution-based protocols and eliminate the need for often toxic and difficult-to-remove high-boiling solvents. rsc.org Recent research has even demonstrated a mechanochemical pathway to generate potassium fluoride from the decomposition of fluoropolymers like polyvinylidene fluoride (PVDF), offering a sustainable source of this important fluorinating agent. nih.gov

Electrochemical Fluorination Approaches for Aromatic Compounds

Electrochemical fluorination (ECF) offers a reagent-free alternative for introducing fluorine into organic molecules. numberanalytics.comlew.ro This method uses an electrochemical cell to generate the reactive fluorinating species directly from a fluoride source. numberanalytics.comwikipedia.org

ECF can be categorized into the Simons process, which uses hydrogen fluoride as the electrolyte, and the Phillips Petroleum process, which employs molten potassium fluoride in hydrogen fluoride. wikipedia.org More recently, methods using organic media and fluoride salts like triethylamine-trihydrofluoride ((C₂H₅)₃N·3HF) have been developed for more selective partial fluorination. lew.rowikipedia.org Electrochemical methods have been successfully applied to the fluorination of various aromatic and heterocyclic compounds. acs.org The selectivity of these reactions can often be controlled by adjusting the electrode potential and the composition of the electrolyte. acs.org

| Technique | Key Advantages | Common Reagents/Conditions |

|---|---|---|

| Electrophilic Fluorination | Milder conditions, high selectivity | Selectfluor™, NFSI |

| Solvent-Free/Mechanochemical Fluorination | Reduced solvent waste, faster reactions | Grinding, ball-milling |

| Electrochemical Fluorination | Reagent-free, scalable | Electrochemical cell, fluoride salts |

Derivatization Strategies and Synthetic Transformations Involving this compound Precursors

The synthesis of derivatives of this compound often involves the strategic modification of its precursors, which are more readily available. These transformations typically focus on the functionalization of the methyl group or the aromatic ring of a tetrafluorinated xylene or toluene (B28343) derivative. Key precursors include 2,3,5,6-tetrafluoro-p-xylene (B1295241) and 2,3,5,6-tetrafluoro-4-methylbenzonitrile. The derivatization strategies for these precursors are crucial for introducing various functional groups, which can then be converted to the desired methoxy-containing compounds.

One prominent precursor, 2,3,5,6-tetrafluoro-p-xylene, serves as a versatile starting material. chemimpex.comnih.govscbt.comnist.govchemdad.com Its chemical stability and resistance to thermal degradation make it an ideal candidate for high-performance material applications. chemimpex.com The derivatization of this compound primarily targets the methyl groups, allowing for the introduction of halogens, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

A significant derivatization of 2,3,5,6-tetrafluoro-p-xylene is its bromination to yield 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. acs.org This reaction is typically carried out by refluxing a solution of 2,3,5,6-tetrafluoro-p-xylene in carbon tetrachloride with bromine, under illumination from tungsten lamps. acs.org This di-brominated product is a key intermediate for the synthesis of various polymers. acs.org

Another important precursor is 2,3,5,6-tetrafluoro-4-methylbenzonitrile. This compound can be hydrogenated to 4-methyl-2,3,5,6-tetrafluorobenzylamine, which is then converted to 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com This alcohol is a valuable intermediate, particularly in the synthesis of pyrethroid pesticides. google.com The conversion of the benzylamine (B48309) to the benzyl (B1604629) alcohol can be achieved through diazotization followed by in-situ hydrolytic decomposition of the resulting diazonium salt. google.com

Furthermore, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be synthesized from tetrafluoro terephthalyl alcohol through selective methylation. google.com Alternatively, it can be prepared from 2,3,5,6-tetrafluorobenzyl alcohol via a three-step process involving halogenation, methoxylation, and subsequent reaction with formaldehyde. google.com

The following tables summarize key synthetic transformations of precursors to this compound derivatives, based on detailed research findings.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,3,5,6-Tetrafluoro-p-xylene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Reflux, illumination with two 250 W tungsten lamps | 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene | 18.7% | acs.org |

| Starting Material | Reaction Steps | Reagents | Product | Application | Reference |

| 2,3,5,6-Tetrafluoro-4-methylbenzonitrile | 1. Hydrogenation | - | 4-Methyl-2,3,5,6-tetrafluorobenzylamine | Intermediate | google.com |

| 2. Diazotization and Hydrolysis | - | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | Synthesis of pyrethroid pesticides | google.com |

| Starting Material | Reaction Steps | Reagents | Product | Reference |

| 2,3,5,6-Tetrafluorobenzyl alcohol | 1. Halogenation | Hydrogen halide | 3-Halomethyl-1,2,4,5-tetrafluorobenzene | google.com |

| 2. Methoxylation | Methanol, inorganic alkali | 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene | google.com | |

| 3. Formylation | Organic lithium reagent, formaldehyde | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com | |

| Tetrafluoro terephthalyl alcohol | Selective Methylation | Methylating reagent | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetrafluoro 4 Methylanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3,5,6-Tetrafluoro-4-methylanisole, offering a window into its atomic connectivity and spatial arrangement.

Elucidation of ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of this compound is characterized by two primary signals corresponding to the methyl (CH₃) and methoxy (B1213986) (OCH₃) protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atoms on the aromatic ring. In the analogous, non-fluorinated compound, 4-methylanisole (B47524), the methyl protons appear around 2.28 ppm, and the methoxy protons at approximately 3.76 ppm. The aromatic protons in 4-methylanisole show distinct doublets at 6.79 and 7.08 ppm. For this compound, the high degree of fluorination is expected to shift these proton signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry in 4-methylanisole, two pairs of aromatic carbons are chemically equivalent, resulting in six distinct signals for the eight carbon atoms. The carbon attached to the electron-donating methoxy group is typically shielded and appears at a higher field. stackexchange.com In this compound, the strong C-F couplings will further split the signals of the fluorinated aromatic carbons, providing a complex but informative spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and comparison with similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₃) | 2.0 - 2.5 | t (triplet) |

| ¹H (OCH₃) | 3.8 - 4.2 | t (triplet) |

| ¹³C (CH₃) | ~20 | q (quartet) |

| ¹³C (OCH₃) | ~60 | q (quartet) |

| ¹³C (C-CH₃) | 120 - 125 | m (multiplet) |

| ¹³C (C-OCH₃) | 150 - 155 | m (multiplet) |

Application of ¹⁹F NMR for Structural Insights and Reaction Monitoring

¹⁹F NMR spectroscopy is exceptionally powerful for analyzing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a large chemical shift range, minimizing the likelihood of signal overlap and providing detailed structural information. rsc.orgmagritek.com

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals due to the molecular symmetry, corresponding to the fluorine atoms at the 2,6- and 3,5-positions. The coupling between these non-equivalent fluorine nuclei will result in a characteristic splitting pattern, likely an AA'BB' system. The precise chemical shifts and coupling constants are sensitive to the electronic environment and can be used to confirm the substitution pattern on the aromatic ring.

Furthermore, ¹⁹F NMR is an invaluable tool for real-time reaction monitoring involving fluorinated compounds. rsc.orgyoutube.com The appearance of new ¹⁹F signals or changes in the existing ones can track the consumption of starting materials and the formation of products and intermediates without the need for sample separation. nih.govmagritek.com This is particularly useful in syntheses where this compound is a reactant or product, allowing for kinetic studies and optimization of reaction conditions. rsc.org

Analysis of Long-Range ¹³C,¹H and ¹³C,¹⁹F Coupling Constants as Conformational Indicators

Long-range heteronuclear coupling constants provide crucial information about the through-bond connectivity and conformation of molecules. blogspot.com

¹³C,¹H Coupling: Long-range couplings between carbon and proton nuclei (ⁿJCH, where n > 1) can help in assigning carbon signals and elucidating the structure. blogspot.com For instance, the three-bond coupling (³JCH) often follows a Karplus-like relationship, where its magnitude depends on the dihedral angle, which can be a valuable tool for determining stereochemistry and conformation. blogspot.com In this compound, analyzing the long-range couplings between the methyl and methoxy protons and the aromatic carbons can confirm their connectivity and provide insights into the orientation of these groups relative to the ring.

¹³C,¹⁹F Coupling: The analysis of long-range ¹³C,¹⁹F coupling constants (ⁿJCF) is particularly informative for fluorinated aromatic compounds. nih.govrsc.org These couplings, which can be observed over several bonds, are sensitive to the geometry of the molecule. The magnitude of these couplings can be used to further confirm the substitution pattern and can provide information about the conformational preferences of the methoxy group relative to the fluorinated ring. Computational methods can be employed to calculate theoretical coupling constants for different conformations, which can then be compared with experimental data to determine the most likely solution-state structure. lboro.ac.uk The combination of various J-coupling values allows for a robust structural elucidation. rsc.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) and Molecular Structure Correlation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its structure and bonding.

The FTIR and Raman spectra of this compound will be dominated by vibrations associated with the tetrafluorinated benzene (B151609) ring, the methyl group, and the methoxy group.

C-F Vibrations: Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1100-1400 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2800-3000 cm⁻¹ range. scirp.org C-H bending vibrations will appear at lower frequencies. scirp.org

C-O Stretching: The C-O stretching vibration of the anisole (B1667542) moiety will also be present.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities. nih.gov Comparing the experimental spectra with the calculated ones aids in the definitive assignment of the observed vibrational modes to specific molecular motions. mdpi.com This correlation provides a detailed picture of the molecule's vibrational framework and confirms its structural integrity.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry) for Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation, identification, and purity assessment of volatile compounds like this compound. numberanalytics.com

In a GC-MS analysis, the sample is first separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound (C₈H₄F₄O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for anisoles include the loss of the methyl group (CH₃) or the entire methoxy group (OCH₃). The presence of the tetrafluorinated ring will lead to characteristic fragmentation patterns involving the loss of fluorine atoms or fluorinated fragments.

GC-MS is also highly effective for assessing the purity of a sample. The presence of any impurities will be evident as additional peaks in the gas chromatogram, and their corresponding mass spectra can be used for their identification. chromatographyonline.com This is crucial for ensuring the quality of the compound for any subsequent applications. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and any impurities. numberanalytics.com

X-ray Crystallography for Solid-State Structural Determination (General methodology for complex organic compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. numberanalytics.comwikipedia.org Although obtaining a suitable single crystal can be a challenge, the resulting structural information is unparalleled in its detail. jst.go.jpnih.gov

The general methodology for the X-ray crystallographic analysis of a complex organic compound like this compound involves the following key steps:

Crystallization: The first and often most challenging step is to grow a single crystal of sufficient size and quality. nih.gov This is typically achieved by slowly evaporating a solvent from a saturated solution of the compound or by other techniques like vapor diffusion or cooling. nih.gov

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded by a detector. wikipedia.org

Structure Solution: The diffraction data is then used to calculate an electron density map of the crystal's unit cell. wikipedia.org From this map, the positions of the individual atoms can be determined. Various computational methods, including direct methods and Patterson methods, are employed to solve the "phase problem" and generate an initial structural model. wikipedia.org

Structure Refinement: The initial model is then refined against the experimental diffraction data to improve its accuracy. nih.gov This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

The final result of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsion angles. numberanalytics.com This information is invaluable for understanding the molecule's conformation in the solid state and for validating the structural insights obtained from spectroscopic techniques. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 4 Methylanisole

Oxidative Addition Reactions Involving Carbon-Oxygen and Carbon-Fluorine Bonds

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions. In the context of polyfluorinated aryl ethers, the competition between the activation of strong carbon-fluorine (C-F) bonds and the typically more labile carbon-oxygen (C-O) bond is of significant mechanistic interest.

The activation of the C-O bond in aryl ethers by transition metals is a well-established process, often serving as a key step in cross-coupling reactions. However, for polyfluorinated systems like 2,3,5,6-tetrafluoro-4-methylanisole, this pathway is less common. The literature on direct transition metal-mediated oxidative addition into the C(aryl)-O bond of highly fluorinated anisoles is sparse. Instead, cleavage of this bond is more frequently accomplished under different conditions, such as using strong Lewis acids. For instance, pentafluoroanisole can be demethylated to pentafluorophenol (B44920) by treatment with anhydrous aluminum chloride, a reaction that proceeds via Lewis acid coordination to the oxygen rather than oxidative addition at a metal center. nih.gov

While transition metals are known to react with non-fluorinated methylanisoles, the reactions often involve C-H or C-C bond cleavage rather than selective C-O bond activation. sigmaaldrich.com For highly fluorinated substrates, the presence of multiple, strongly electron-withdrawing fluorine atoms significantly alters the electronic properties of the aromatic ring and the adjacent C-O bond, making alternative reaction pathways, such as C-F activation, more kinetically and thermodynamically favorable in many catalytic systems. habitablefuture.org

The reactivity of this compound is best understood by comparison with related fluorinated aromatics. The activation of C-F bonds in polyfluoroarenes by low-valent transition metal complexes, particularly nickel, is a prominent reaction pathway. nih.govresearchgate.net Studies on compounds of the type C₆F₅X have shown that C-F activation is highly regioselective, often occurring at the fluorine atom located para to the substituent 'X'. nih.gov This selectivity is driven by the electronic influence of the substituent on the aromatic ring.

In contrast to the relative inertness of the C-O bond towards transition metals, the C-F bonds in polyfluoroarenes are susceptible to activation. For example, nickel(0) complexes stabilized by N-heterocyclic carbene (NHC) ligands are known to selectively activate C-F bonds in hexafluorobenzene (B1203771) and pentafluorotoluene. nih.gov Although direct studies on this compound are limited, these findings suggest that a transition metal would more likely interact with a C-F bond than the C-O bond. The presence of multiple fluorine atoms can also thermodynamically and kinetically favor C-F activation over C-H activation, although the outcome depends heavily on the specific metal system employed. habitablefuture.org

| Bond Type | Activating Species | General Reactivity in Polyfluoroarenes | Controlling Factors |

|---|---|---|---|

| C-F | Low-valent transition metals (e.g., Ni(0), Co) | Common pathway; often regioselective. nih.govresearchgate.net | Metal identity, ligand sterics and electronics, substituent effects. nih.gov |

| C-O (Aryl) | Transition metals | Less common; often outcompeted by C-F activation. | High C-O bond dissociation energy, altered ring electronics. |

| C-O (Aryl) | Strong Lewis acids (e.g., AlCl₃) | Effective for demethylation of fluoroanisoles. nih.gov | Lewis basicity of the oxygen atom. |

| C-H (Aryl) | Transition metals | Possible, but often requires specific directing groups or catalytic systems. habitablefuture.org | Kinetic vs. thermodynamic control, relative bond strengths. habitablefuture.org |

Electrophilic and Nucleophilic Aromatic Substitution Pathways in Polyfluorinated Systems

Substitution reactions are fundamental transformations for aromatic compounds. In polyfluorinated systems, the strong inductive electron withdrawal by the fluorine atoms dramatically skews the reactivity, favoring nucleophilic pathways while strongly disfavoring electrophilic ones. nih.gov

The aromatic ring in this compound is extremely electron-deficient. Consequently, it is highly deactivated towards electrophilic aromatic substitution (EAS). Reports on related compounds like hexafluorobenzene show that it does not undergo reactions with electrophiles under standard conditions, and extremely harsh conditions are required to achieve even simple halogenation of tetra- and pentafluorobenzene. nih.gov Therefore, EAS is not considered a viable reaction pathway for this compound.

Conversely, the electron-poor nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comtdl.org The presence of multiple fluorine atoms serves to:

Activate the Ring: The strong -I effect of fluorine atoms makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles. nih.gov

Stabilize the Intermediate: The negative charge of the Meisenheimer complex is effectively stabilized by the inductive effect of the surrounding fluorine atoms. youtube.com

Act as a Leaving Group: In the SₙAr mechanism, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity creates a highly polarized C-F bond, making the carbon atom an excellent site for attack. This electronic effect outweighs its poor ability as a leaving group in other contexts (like Sₙ1/Sₙ2), making fluoride (B91410) a surprisingly effective leaving group in SₙAr, often superior to heavier halogens. youtube.com

Regioselectivity in Chemical Transformations of Polyfluorinated Anisoles

Regioselectivity is a critical aspect of the chemistry of substituted polyfluoroarenes. In SₙAr reactions of this compound, the incoming nucleophile will replace one of the four fluorine atoms. The specific site of substitution is determined by the combined electronic and steric effects of the methoxy (B1213986), methyl, and fluorine substituents.

Established principles from related systems provide a strong basis for predicting the outcome:

Activating/Deactivating Effects: The methoxy group is electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect). The methyl group is weakly electron-donating. In nucleophilic substitution, attack is favored at positions that are most electron-deficient. The strong inductive withdrawal of the methoxy group enhances the electrophilicity of the ortho carbons (C2/C6).

Precedent from Pentafluorophenyl Derivatives: The SₙAr of monosubstituted pentafluorobenzenes (C₆F₅X) has been extensively studied. When X is an electron-donating group (like -OH or -OCH₃), nucleophilic attack is strongly directed to the carbon at the para position (C4). For example, the reaction of hexafluorobenzene with sodium methoxide (B1231860) first yields pentafluoroanisole, and a second substitution with methoxide occurs predominantly at the para-position to yield 1,4-dimethoxytetrafluorobenzene. nih.gov

In this compound, the position para to the methoxy group is blocked by the methyl group. Therefore, the directing influence of the methoxy group would be expected to activate the ortho positions (C2 and C6) towards nucleophilic attack. These positions are electronically activated by the inductive pull of the adjacent oxygen and are sterically accessible. Thus, it is predicted that SₙAr reactions on this substrate would preferentially occur at the F atoms on C2 or C6.

| Position of Fluorine | Relation to -OCH₃ | Relation to -CH₃ | Predicted Reactivity towards Nucleophiles | Reasoning |

|---|---|---|---|---|

| C2 / C6 | ortho | meta | Most Reactive | Para position is blocked. Ortho positions are strongly activated by the inductive effect of the methoxy group. nih.gov |

| C3 / C5 | meta | ortho | Less Reactive | Meta positions are less activated by the methoxy group compared to ortho/para positions. |

Investigations into Hydrogen Bonding and Other Non-Covalent Intermolecular Interactions in Fluorinated Aromatic Systems

While covalently bound fluorine is a weak hydrogen bond acceptor, its interactions can be significant in influencing molecular conformation and crystal packing. unc.edu In fluorinated aromatic systems, various non-covalent interactions, including hydrogen bonding, are of interest. For this compound, potential intramolecular C-H···F-C hydrogen bonds could exist between the hydrogen atoms of the methyl or methoxy groups and the adjacent fluorine atoms at the C2, C6, C3, and C5 positions.

Studies on model systems have provided detailed characterization of such weak interactions. For example, in certain 4-anilino-5-fluoroquinazolines, a clear through-space N-H···F interaction is observable via NMR spectroscopy, demonstrating that organic fluorine can act as a hydrogen bond acceptor. nih.gov The strength of this interaction is tunable by altering the electronic properties of the aromatic system. nih.gov While fluorine is generally considered a weak acceptor, it can form competitive and attractive interactions. unc.edu The optimal geometry for F···H-X bonds involves angles between 120-150° and distances of 2.9-3.6 Å. unc.edu These weak hydrogen bonds, along with other non-covalent forces like dipole-dipole interactions, play a crucial role in the solid-state structure and material properties of polyfluorinated compounds.

Computational Chemistry and Theoretical Studies on 2,3,5,6 Tetrafluoro 4 Methylanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic characteristics of molecules like 2,3,5,6-tetrafluoro-4-methylanisole. epstem.netresearchgate.net This approach, which approximates the many-electron problem by focusing on the electron density, offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

DFT calculations are instrumental in predicting various spectroscopic parameters, which are crucial for interpreting experimental spectra. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in infrared (IR) and Raman spectra. ijrte.org By simulating the vibrational modes, researchers can correlate specific molecular motions with the observed spectral features.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ijrte.orgnih.gov These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and assign resonances. For anisole (B1667542) derivatives, the calculated chemical shifts of carbon atoms can span a wide range, with carbons attached to electronegative fluorine atoms typically being the most deshielded. ijrte.org

The following table provides an example of how DFT calculations can be used to predict spectroscopic data for a related difluoroanisole, illustrating the methodology that would be applied to this compound.

| Spectroscopic Parameter | Calculation Method | Predicted Value Range |

| ¹H NMR Chemical Shift | GIAO/B3LYP/6-311++G(d,p) | 4.01-7.82 ppm |

| ¹³C NMR Chemical Shift | GIAO/B3LYP/6-311++G(d,p) | 78.43-184.41 ppm |

| C-C Aromatic Stretching | B3LYP/6-311++G(d,p) | 1266-1610 cm⁻¹ |

This data is illustrative for a difluoroanisole and is based on findings from similar computational studies. ijrte.org

DFT is also a powerful tool for calculating global and local reactivity indices, which help in understanding and predicting the chemical reactivity of this compound. Global descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index provide a general overview of the molecule's stability and reactivity.

Local reactivity is often analyzed using Fukui functions and electron density mapping. These tools identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By mapping the electron density, one can visualize regions of high and low electron concentration, offering clues about where chemical reactions are most likely to occur. This information is invaluable for predicting the regioselectivity of reactions involving this compound.

Conformational Analysis and Determination of Internal Rotation Energy Barriers

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis, performed using computational methods, involves mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds. mdpi.com For this compound, the primary torsions of interest would be the rotation around the C-O bond of the methoxy (B1213986) group and the C-C bond of the methyl group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between these conformers. These energy barriers are critical for understanding the molecule's dynamic behavior and the relative populations of different conformers at a given temperature. Such studies have been performed on related molecules, revealing the energetic landscape of their conformational changes. colab.ws

Quantum Chemical Calculations for Mechanistic Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the reaction pathway, from reactants to products, researchers can identify intermediate structures and, crucially, the transition states that connect them.

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state provide vital information about the feasibility and kinetics of a proposed reaction mechanism. These calculations can help to distinguish between different possible pathways and to understand the factors that control the reaction's outcome.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations often focus on static molecular structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, molecular vibrations, and intermolecular interactions in a more realistic, time-dependent manner.

These simulations can be particularly useful for understanding how this compound interacts with other molecules, such as solvents or reactants. By analyzing the trajectories of the atoms, one can gain insights into the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. This information is crucial for understanding its behavior in solution and its role in more complex chemical systems. The development of machine-learned force fields is further enhancing the accuracy of these simulations, paving the way for a more precise understanding of molecular dynamics. nih.gov

Applications and Potential Research Directions for 2,3,5,6 Tetrafluoro 4 Methylanisole in Advanced Materials and Chemical Synthesis

Role in Organic Electronic Materials, including Hole Transport Materials and Dopants

The field of organic electronics relies on the development of novel materials with tailored electronic properties for devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the efficiency of charge injection, transport, and collection, which are facilitated by specialized materials like hole transport materials (HTMs) and dopants.

While direct research specifically detailing the use of 2,3,5,6-Tetrafluoro-4-methylanisole as a primary hole transport material is not extensively documented in the reviewed literature, its fluorinated structure suggests potential utility in this area. Fluorination is a common strategy to tune the energy levels of organic materials. The strong electron-withdrawing nature of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A well-matched HOMO level between the HTM and the active layer of a device is crucial for efficient hole injection and transport, minimizing energy loss. The investigation of fluorinated analogues of common HTMs is an active area of research.

Table 1: Comparison of Properties of Common Dopants in Organic Electronics

| Dopant | Molecular Formula | Key Characteristics |

| F4-TCNQ | C₁₂F₄N₄ | Strong electron acceptor, widely used p-type dopant. nih.gov |

| Mo(tfd)₃ | C₁₂H₆F₁₈MoS₆ | Three-dimensional structure, addresses volatility issues of F4-TCNQ. |

| HAT-CN | C₂₄H₁₂N₆ | Planar molecule, strong electron acceptor. ims.ac.jp |

Advanced Organic Synthesis as a Building Block and Intermediate

The polyfluorinated aromatic ring of this compound serves as a robust and versatile scaffold for the synthesis of more complex and functionalized molecules. The C-F bonds are generally strong, providing thermal and chemical stability to the core structure, while the methyl and methoxy (B1213986) groups offer sites for further chemical modification.

The reactivity of the tetrafluorinated ring allows for nucleophilic aromatic substitution reactions, where one or more fluorine atoms can be replaced by other functional groups. This is a powerful strategy for introducing desired functionalities onto the aromatic core. For example, the synthesis of 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives has been achieved through the reaction of pentafluoropyridine (B1199360) with various nucleophiles. nih.gov A similar reactivity can be anticipated for this compound, enabling the creation of a library of derivatives with tailored properties.

Furthermore, the methyl group can be functionalized through various organic reactions, such as halogenation or oxidation, to introduce other reactive handles. For instance, the synthesis of 2,3,5,6-tetrachloro-4-methylbenzonitrile has been reported, showcasing the transformation of a methyl group on a polyhalogenated ring. researchgate.net The methoxy group can also be a site for chemical manipulation, for example, through ether cleavage to yield a phenol (B47542), which can then be used in a variety of subsequent reactions. The synthesis of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol from 2,3,5,6-tetrafluoro-p-xylene (B1295241) dimethanol highlights the potential for selective reactions on substituted tetrafluorinated rings. bldpharm.com The combination of these reactive sites makes this compound a valuable building block for the synthesis of advanced materials, including liquid crystals, polymers, and pharmaceuticals.

Table 2: Examples of Synthesis with Fluorinated Building Blocks

| Starting Material | Reaction Type | Product Type | Reference |

| Pentafluoropyridine | Nucleophilic Aromatic Substitution | 4-Substituted-2,3,5,6-tetrafluoropyridines | nih.gov |

| p-Toluonitrile | Chlorination | 2,3,5,6-Tetrachloro-4-methylbenzonitrile | researchgate.net |

| 2,3,5,6-Tetrafluoro-p-xylene dimethanol | Methylation | 2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl alcohol | bldpharm.com |

Emerging Applications in Specialized Chemical Fields (e.g., organometallic synthesis as a precursor to metal-organic compounds)

The unique electronic and structural features of this compound make it a promising candidate for use in specialized areas of chemistry, particularly in the synthesis of organometallic compounds and metal-organic frameworks (MOFs).

In organometallic chemistry, fluorinated aromatic ligands can be used to tune the electronic properties and reactivity of metal centers. The strong electron-withdrawing nature of the tetrafluorinated ring can influence the stability and catalytic activity of the resulting metal complexes. While direct synthesis of organometallic compounds from this compound is not widely reported, the general principles of using polyfluoroaromatics as ligands are well-established.

A significant area of potential application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tailored by the choice of the metal and the organic linker. The use of fluorinated ligands in MOF synthesis can impart unique properties, such as increased hydrophobicity, enhanced gas sorption capabilities, and improved chemical stability. habitablefuture.org For example, fluorinated MOFs have been investigated for the capture and removal of perfluorinated pollutants. nih.gov The derivatization of this compound to introduce coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, could yield novel fluorinated linkers for the synthesis of functional MOFs with potential applications in gas storage, separation, and catalysis.

Green Chemistry Principles in the Synthesis and Transformation of Fluorinated Anisoles

Development of Sustainable Fluorination Methods and Reagents

The introduction of fluorine atoms into aromatic rings is a critical step in the synthesis of 2,3,5,6-Tetrafluoro-4-methylanisole and traditionally relies on harsh reagents and conditions. The development of more sustainable fluorination methods is a key area of research, focusing on milder reagents, improved energy efficiency, and the use of less hazardous solvents.

Conventional fluorination methods often involve toxic and corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF) or aggressive fluorinating agents that pose significant safety and environmental hazards. Modern approaches are exploring the use of solid-state fluorination using reagents like potassium fluoride (KF) in conjunction with phase-transfer catalysts. This method can reduce the need for highly polar, high-boiling point solvents that are often toxic and difficult to remove and recycle. Mechanochemical protocols, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, represent a promising frontier for solid-state aromatic nucleophilic fluorination, offering rapid reaction times under ambient conditions.

The use of greener solvents is also a critical consideration. Research into solvents like anisole (B1667542) itself has been conducted to validate its "greenness" through life cycle assessments. rsc.org While anisole can be a more benign alternative to solvents like chlorobenzene (B131634) in certain applications, its own synthesis can have a significant environmental impact. rsc.org Therefore, a holistic view of the entire lifecycle is necessary when selecting solvents for the synthesis of fluorinated derivatives like this compound.

| Reagent/Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Potassium Fluoride (KF) with phase-transfer catalyst | Lower toxicity, solid-state application possible. |

| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure (mechanochemistry) | Reduced energy consumption, increased safety. |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., anisole, ionic liquids) or solvent-free conditions | Reduced toxicity, easier recycling, minimized waste. |

Atom Economy and Waste Minimization in Fluorinated Compound Synthesis

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. In the synthesis of this compound, maximizing atom economy is crucial for minimizing waste.

Traditional multi-step syntheses of highly substituted aromatic compounds can suffer from poor atom economy, generating significant amounts of byproducts and waste. For instance, classical methods for introducing a methyl group or the methoxy (B1213986) group might involve reagents that contribute little of their mass to the final product.

Waste minimization extends beyond the reaction itself to include all materials used in the process. This includes minimizing the use of solvents, separation agents, and energy. The use of solvent-free reaction conditions, such as those found in mechanochemistry, is a powerful tool for waste reduction. Furthermore, the development of processes that allow for the recycling of catalysts and solvents is essential for a truly sustainable synthesis.

Hypothetical Atom Economy Calculation for a Synthetic Step:

Consider a hypothetical nucleophilic aromatic substitution step to introduce the methoxy group onto a tetrafluorotoluene precursor:

Reactants: 2,3,5,6-Tetrafluorotoluene + Sodium Methoxide (B1231860)

Product: this compound

Byproduct: Sodium Fluoride

In this idealized reaction, the atom economy would be calculated as:

(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%

A high atom economy in this step would indicate that most of the atoms from the starting materials are incorporated into the final product, with minimal waste generated.

Environmental Impact Considerations in the Lifecycle of Fluorinated Organic Compounds

The environmental impact of a chemical compound encompasses its entire lifecycle, from the extraction of raw materials for its synthesis to its ultimate fate in the environment. For this compound, a comprehensive lifecycle assessment would evaluate its persistence, bioaccumulation potential, and toxicity.

Fluorinated aromatic compounds are known for their high stability due to the strength of the carbon-fluorine bond. This stability can lead to persistence in the environment, raising concerns about long-term ecological effects. While specific studies on the biodegradation of this compound are limited, research on other fluorinated aromatic compounds suggests that they can be recalcitrant to microbial degradation.

The potential for bioaccumulation, the process by which a substance builds up in an organism, is another important consideration. The lipophilicity of this compound, influenced by its methyl and methoxy groups, could play a role in its potential to accumulate in fatty tissues of organisms.

The ultimate fate of fluorinated compounds in the environment is a complex issue. Some highly fluorinated compounds are known to be "forever chemicals" due to their extreme persistence. Research into the environmental fate of natural estrogens and other persistent organic pollutants provides a framework for understanding the potential long-term impacts of compounds like this compound. nih.gov

A complete lifecycle assessment would also consider the environmental impact of the raw materials used in the synthesis. For example, the production of fluorinating agents and the solvents employed can have significant upstream environmental costs. Therefore, a truly green approach to the chemistry of this compound must consider the entire value chain, from cradle to grave.

| Lifecycle Stage | Environmental Consideration | Green Chemistry Approach |

| Synthesis | Use of hazardous reagents and solvents, energy consumption, waste generation. | Development of sustainable fluorination methods, use of greener solvents, maximization of atom economy. |

| Use | Potential for release into the environment. | Design of closed-loop systems, responsible use and handling. |

| End-of-Life | Persistence, bioaccumulation, and potential toxicity in ecosystems. | Research into biodegradation pathways, development of remediation technologies, design for degradation. |

Concluding Remarks and Future Perspectives in 2,3,5,6 Tetrafluoro 4 Methylanisole Research

Current Challenges and Unexplored Avenues in Fluorinated Aromatic Chemistry

The synthesis and application of fluorinated aromatic compounds are accompanied by a unique set of challenges that researchers are actively working to overcome. One of the primary difficulties lies in achieving high regioselectivity and chemoselectivity during fluorination reactions. numberanalytics.com The introduction of fluorine atoms into an aromatic ring can be a delicate process, often requiring harsh conditions and specialized reagents. numberanalytics.com Traditional methods have often relied on reagents like elemental fluorine or hydrofluoric acid, which pose significant handling and environmental concerns. numberanalytics.com

A significant trend in modern organofluorine chemistry is the development of more sustainable and environmentally friendly fluorination techniques. numberanalytics.com This includes the exploration of novel catalysts and reaction pathways that can operate under milder conditions and with greater precision. numberanalytics.com For instance, the use of photocatalysis and electrochemical methods for fluorination represents a move towards more controlled and sustainable synthetic strategies. numberanalytics.com

Another challenge is the selective C-H functionalization of already fluorinated aromatic rings. While significant progress has been made in C-H activation in general, the presence of multiple electron-withdrawing fluorine atoms can deactivate the aromatic system, making further modifications difficult. This presents an unexplored avenue for developing new catalytic systems that can effectively functionalize these electron-deficient rings.

Furthermore, the atroposelective synthesis of axially chiral biaryls containing fluorinated motifs remains an area with significant room for exploration. While methods for atroposelective C-H alkenylation, allylation, alkynylation, arylation, and halogenation have been developed, atroposelective C-H vinylation using transition-metal catalysis is a less explored frontier. acs.org The development of such methodologies would provide access to a new class of chiral fluorinated compounds with potential applications in asymmetric catalysis and materials science.

Interdisciplinary Research Opportunities for 2,3,5,6-Tetrafluoro-4-methylanisole and Related Compounds

The unique electronic and steric properties of this compound make it a compelling candidate for interdisciplinary research, bridging the gap between synthetic organic chemistry and other scientific fields such as materials science, medicinal chemistry, and chemical biology.

In the realm of materials science , the high fluorine content of this molecule suggests its potential use as a building block for advanced polymers and liquid crystals. The incorporation of highly fluorinated moieties can lead to materials with desirable properties such as thermal stability, chemical resistance, and unique optical and electronic characteristics. Future research could focus on the synthesis of novel polymers and co-polymers incorporating the 2,3,5,6-tetrafluoro-4-methylphenyl group and the investigation of their physical and chemical properties.

From a medicinal chemistry perspective, the introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. While no specific biological activities of this compound have been extensively reported, its structural motifs are present in various biologically active compounds. The development of synthetic methodologies to incorporate the 2,3,5,6-tetrafluoro-4-methylphenyl group into complex molecular architectures could lead to the discovery of new therapeutic agents. The integration of cytostatic properties with inherent fluorescence, as seen in some fluorinated compounds, presents opportunities for real-time monitoring of drug-cell interactions. mdpi.com

Furthermore, the field of chemical biology could benefit from the unique properties of fluorinated compounds. For example, the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction has been utilized in drug development and biochemistry to introduce fluorosulfate (B1228806) groups that can tune biological and luminescent properties. mdpi.com Similar strategies could be explored with derivatives of this compound to create molecular probes for studying biological processes. The development of fluorinated compounds with inherent fluorescence could also aid in bioimaging applications. mdpi.com

The continued development of efficient and selective synthetic methods will be crucial to unlocking the full potential of this compound and related compounds. Collaborative efforts between synthetic chemists, materials scientists, and biologists will be essential to fully explore the promising interdisciplinary research opportunities that these unique molecules offer.

Q & A

Q. What are the optimized synthetic routes for 2,3,5,6-Tetrafluoro-4-methylanisole, and how can purity be maximized?

- Methodological Answer : Synthesis often involves halogenation and etherification of fluorinated aromatic precursors. For example, SN2 reactions with chloroethyl vinyl ether (CEVE) and fluorophenols can introduce methoxy groups (as seen in analogous fluorinated anisoles) . To maximize purity, reflux conditions (e.g., 18 hours in DMSO) followed by reduced-pressure distillation and crystallization (water-ethanol mixtures) are recommended, yielding ~65% purity . Column chromatography and spectroscopic validation (NMR, GC-MS) are critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing fluorinated aromatic ethers like this compound?

- Methodological Answer :

- 19F NMR : Essential for identifying fluorine substitution patterns and confirming regioselectivity.

- 1H NMR : Resolves methoxy (-OCH3) and methyl (-CH3) proton signals, with splitting patterns indicating adjacent fluorine atoms.

- GC-MS/HPLC : Validates molecular weight and detects impurities. For example, analogous compounds (e.g., 4-fluoroanisole) are characterized via retention time alignment and fragmentation patterns .

- Elemental Analysis : Confirms C/F/O ratios, critical for verifying synthetic accuracy .

Q. What are the key considerations in designing reactions involving fluorinated aromatic ethers?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of fluorinated intermediates.

- Temperature Control : Fluorinated compounds may decompose under excessive heat; reflux conditions should be optimized (e.g., 100–150°C) .

- By-product Mitigation : Fluorine’s electron-withdrawing effects can lead to unexpected intermediates. TLC monitoring and quenching with ice water are recommended to isolate desired products .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tetrafluoro substitution at positions 2,3,5,6 creates strong electron-withdrawing effects, activating the aromatic ring for nucleophilic substitution while deactivating it for electrophilic reactions. For example, in Suzuki-Miyaura couplings, the para-methyl group stabilizes intermediates, but fluorine’s steric hindrance may require palladium catalysts with bulky ligands (e.g., XPhos) . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies are employed to resolve contradictions in reported biological activity data for fluorinated aromatics?

- Methodological Answer :

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) can skew results. Replicate studies under controlled conditions (e.g., pH 7.4 buffer) are advised .

- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., demethylated or hydroxylated derivatives) that may exhibit unintended bioactivity .

- Dose-Response Curves : EC50/IC50 values should be compared across multiple concentrations to distinguish true activity from assay noise .

Q. How can computational modeling predict the compound’s behavior in novel materials like Covalent Organic Frameworks (COFs)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict packing efficiency and thermal stability by modeling interactions between fluorinated groups and COF linkers .

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to assess electron transport properties in optoelectronic applications .

- Crystal Structure Prediction (CSP) : Algorithms like USPEX or GRACE can design COF architectures with optimal pore size for gas storage (e.g., CO2 capture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.